1-Acetyl-3-(1-methyl-5-nitroimidazol-2-yl)imidazolidin-2-one
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Overview
Description
1-Acetyl-3-(1-methyl-5-nitroimidazol-2-yl)imidazolidin-2-one is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing two nitrogen atoms
Preparation Methods
The synthesis of 1-Acetyl-3-(1-methyl-5-nitroimidazol-2-yl)imidazolidin-2-one typically involves the reaction of 1-methyl-5-nitroimidazole with an appropriate acetylating agent under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1-Acetyl-3-(1-methyl-5-nitroimidazol-2-yl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The imidazole ring can participate in substitution reactions, where different substituents can be introduced. Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride and oxidizing agents like potassium permanganate.
Scientific Research Applications
1-Acetyl-3-(1-methyl-5-nitroimidazol-2-yl)imidazolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies due to its structural similarity to biologically active molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 1-Acetyl-3-(1-methyl-5-nitroimidazol-2-yl)imidazolidin-2-one involves its interaction with specific molecular targets. The nitro group plays a crucial role in its biological activity, often undergoing reduction to form reactive intermediates that can interact with cellular components. These interactions can lead to the inhibition of essential cellular processes, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
1-Acetyl-3-(1-methyl-5-nitroimidazol-2-yl)imidazolidin-2-one can be compared with other imidazole derivatives such as metronidazole, tinidazole, and ornidazole. These compounds share structural similarities but differ in their specific substituents and biological activities.
Properties
CAS No. |
39958-48-0 |
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Molecular Formula |
C9H11N5O4 |
Molecular Weight |
253.22 g/mol |
IUPAC Name |
1-acetyl-3-(1-methyl-5-nitroimidazol-2-yl)imidazolidin-2-one |
InChI |
InChI=1S/C9H11N5O4/c1-6(15)12-3-4-13(9(12)16)8-10-5-7(11(8)2)14(17)18/h5H,3-4H2,1-2H3 |
InChI Key |
ZZLOKNDFAWQLEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(C1=O)C2=NC=C(N2C)[N+](=O)[O-] |
Origin of Product |
United States |
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